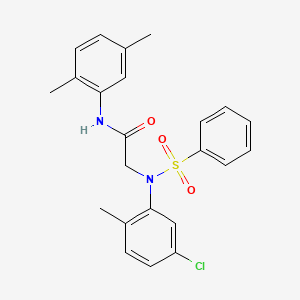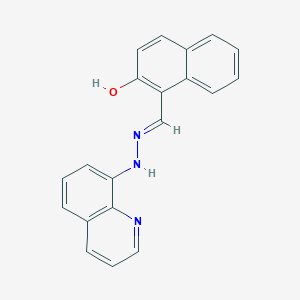
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as CPCCOEt, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological and pathological processes. In
Wirkmechanismus
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR1 by glutamate leads to the modulation of various intracellular signaling pathways, including the activation of phospholipase C, the inhibition of adenylate cyclase, and the modulation of ion channels. By blocking the activation of mGluR1, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide can modulate these intracellular signaling pathways and affect various physiological and pathological processes.
Biochemical and physiological effects:
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced calcium mobilization, the modulation of synaptic plasticity, and the reduction of neuroinflammation. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has also been shown to have neuroprotective effects in various animal models of neurological disorders, such as Parkinson's disease and ischemic stroke. However, the exact mechanisms underlying these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its selectivity and potency as an mGluR1 antagonist, its stability in various experimental conditions, and its availability from commercial sources. However, N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, including the investigation of its potential therapeutic applications in various neurological disorders, the development of new mGluR1 antagonists based on the structure-activity relationship of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, and the exploration of its potential off-target effects and toxicity in vivo. Additionally, the combination of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide with other drugs or therapies may provide new opportunities for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used to investigate the role of mGluR1 in the central nervous system and its potential therapeutic applications in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy. N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has also been used in drug discovery and development, as a tool compound to study the structure-activity relationship of mGluR1 antagonists and as a lead compound for the development of new drugs targeting mGluR1.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(18-11-7-16(22)8-12-18)15-21(25)23-17-9-13-20(14-10-17)28-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRKIMCHUDNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3719868.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B3719873.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3719882.png)


![5-[4-(dimethylamino)benzylidene]-3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3719905.png)
![N'-(3-allyl-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B3719921.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-fluorophenyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3719926.png)
![2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione](/img/structure/B3719927.png)
![ethyl 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3719930.png)

![N-[4-((acetylamino){[(4-bromobenzyl)oxy]imino}methyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3719936.png)

![N-methyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3719949.png)